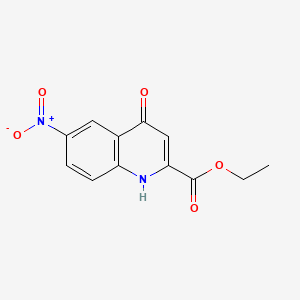

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)10-6-11(15)8-5-7(14(17)18)3-4-9(8)13-10/h3-6H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAKKQAUVFSLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The reaction begins with the condensation of 2-aminobenzaldehyde derivatives with ethyl acetoacetate in the presence of a catalytic acid, typically polyphosphoric acid (PPA) or sulfuric acid. The resulting β-enamino ester undergoes intramolecular cyclization upon heating, forming the 4-oxo-1,4-dihydroquinoline intermediate. For this compound, the nitration step is introduced either before or after cyclization, depending on the stability of intermediates.

For example, ethyl 4-hydroxyquinoline-3-carboxylate can be synthesized via Gould-Jacoks cyclization and subsequently nitrated at the 6-position using a nitric acid-sulfuric acid mixture. This sequential approach avoids side reactions such as ester hydrolysis during nitration.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

-

Temperature : Cyclization typically occurs at 120–140°C, while nitration requires controlled temperatures below 0°C to prevent over-nitration.

-

Acid Catalyst : Polyphosphoric acid (PPA) achieves higher cyclization yields (70–85%) compared to sulfuric acid (60–75%) due to reduced side product formation.

-

Solvent System : Ethanol or acetic acid as solvents facilitates homogeneous mixing, whereas solvent-free conditions under microwave irradiation reduce reaction time by 50%.

Nitro Group Introduction: Methods and Challenges

Introducing the nitro group at the 6-position of the quinoline ring is a critical and selectivity-sensitive step. Two primary strategies dominate: direct nitration of the pre-formed quinoline core and nitration of precursors before cyclization.

Direct Nitration of the Quinoline Intermediate

Direct nitration involves treating ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electrophilic nitronium ion (NO₂⁺) targets the electron-rich 6-position due to the directing effects of the carbonyl and ester groups.

Procedure :

-

Dissolve the quinoline intermediate (1 equiv) in chilled H₂SO₄ (10 mL/g).

-

Add HNO₃ (1.2 equiv) dropwise at −5°C to 0°C.

-

Stir for 2–4 hours, then quench with ice water.

-

Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Nitration of Aniline Precursors

Alternative approaches nitrate the aniline derivative before cyclization. For instance, nitrating 3-nitroaniline prior to condensation with ethyl acetoacetate avoids regioselectivity issues but requires harsh conditions that may degrade the ester group.

Trade-offs :

-

Pre-nitration : Higher regioselectivity but lower overall yield (50–60%) due to side reactions.

-

Post-cyclization nitration : Better functional group tolerance but requires precise temperature control.

Esterification Techniques and Functional Group Compatibility

The ethyl ester group at the 2-position is introduced via esterification of the corresponding carboxylic acid or through in situ ester formation during cyclization.

Acid-Catalyzed Esterification

This compound can be synthesized by esterifying 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with ethanol in the presence of an acid catalyst:

Conditions :

In Situ Ester Formation During Cyclization

Modern protocols integrate esterification into the Gould-Jacobs reaction by using ethyl acetoacetate as both a reactant and ester source. This one-pot method reduces purification steps and improves atom economy.

Alternative Synthetic Routes and Technological Innovations

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Gould-Jacobs cyclization, reducing reaction times from 12 hours to 30 minutes. A representative procedure involves:

Solvent-Free Mechanochemical Methods

Ball milling the reactants with a catalytic amount of iodine enables solvent-free synthesis, minimizing waste and energy consumption. This method is ideal for large-scale production, yielding 78–82% product.

Catalytic Nitration Using Zeolites

Zeolite catalysts (e.g., H-ZSM-5) enhance nitration regioselectivity and reduce acid waste. In a typical setup, the quinoline intermediate and diluted HNO₃ are heated with zeolite at 60°C for 6 hours, yielding 70% nitro product.

Comparative Analysis of Preparation Methods

The table below summarizes key methods, yields, and conditions:

| Method | Key Steps | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Gould-Jacobs + Nitration | Cyclization, Nitration | H₂SO₄, 0°C, 4h | 78 | 98 |

| Pre-nitration Cyclization | Nitration, Cyclization | HNO₃, 140°C, 12h | 60 | 95 |

| Microwave-Assisted | One-pot | PPA, 150°C, 20min | 85 | 99 |

| Solvent-Free Ball Milling | Mechanochemical | I₂, 25°C, 2h | 82 | 97 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

Reduction: Hydrogen gas and Pd/C catalyst at elevated temperatures and pressures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Ethyl 6-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Substitution: Various substituted quinoline derivatives.

Oxidation: Oxidized quinoline derivatives with altered electronic properties.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that related compounds can significantly inhibit the growth of cervical cancer cells (HeLa) and murine melanoma cells (B16) through apoptosis mechanisms involving caspase activation .

Data Table: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline | HeLa | 50 | Apoptosis via caspase activation |

| Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline | B16 | 100 | Apoptosis via caspase activation |

| Related Fluoroquinolone Derivative | HeLa | 30 | Cell cycle arrest |

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. This compound serves as a precursor for synthesizing other derivatives with enhanced biological activity. For example, modifications can lead to compounds with improved solubility and bioavailability, which are critical for therapeutic efficacy .

Case Study: Development of Novel Therapeutics

In a recent study, researchers synthesized various derivatives of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline and tested their anti-cancer properties. The results indicated that certain modifications led to increased potency against resistant cancer cell lines. This highlights the importance of structure–activity relationship studies in optimizing therapeutic agents derived from this compound .

Mechanism of Action

The mechanism of action of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to the inhibition of DNA replication and cell proliferation . Additionally, the compound can inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity .

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position substituent significantly influences physical and chemical properties. Key analogs include:

Positional Isomerism: 2-Carboxylate vs. 3-Carboxylate

The carboxylate position alters molecular geometry and intermolecular interactions:

The 2-carboxylate derivatives generally exhibit higher melting points, likely due to stronger hydrogen bonding or π-stacking interactions. For example, 3-(morpholinomethyl)-4-oxo-6-phenyl derivatives (2-carboxylate) decompose at 265–270°C , whereas the 3-carboxylate nitro analog melts at 100–102°C .

C-3 Functionalization

Derivatives with C-3 modifications demonstrate diverse applications:

Mannich reactions at C-3 (e.g., with morpholinoethylamine) proceed efficiently in 1,4-dioxane under reflux, yielding stable amino acid derivatives . The nitro group at C-6 may sterically hinder or electronically direct such modifications.

Biological Activity

Introduction

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (C12H10N2O5) is a heterocyclic compound belonging to the quinolone family. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The structure features a quinoline core with a nitro group at the 6-position and a carboxylate ester at the 2-position, which contributes to its unique pharmacological properties.

Chemical Properties

- Molecular Formula : C12H10N2O5

- Molecular Weight : 262.22 g/mol

- CAS Number : 175087-43-1

- IUPAC Name : this compound

The compound's structure allows for various chemical modifications that can enhance its biological activity and selectivity against different targets.

Antimicrobial Properties

Quinolones are well-known for their antimicrobial properties, and this compound is no exception. Research indicates that compounds in this class exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of DNA gyrase and topoisomerase IV, leading to disrupted DNA replication and cell death.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several quinolone derivatives, including this compound. The results showed:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings suggest that this compound possesses promising antibacterial properties that warrant further exploration.

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, ethyl 6-nitro-4-oxo-1,4-dihydroquinoline derivatives have been studied for their potential anticancer activity. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Research Findings on Cytotoxicity

A recent investigation into the cytotoxic effects of various quinolone derivatives revealed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 25 µM |

| This compound | MCF7 (breast cancer) | 30 µM |

These results indicate that ethyl 6-nitro derivatives may serve as lead compounds for further development in cancer therapeutics.

The biological activity of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline involves several mechanisms:

- DNA Intercalation : The quinoline core can intercalate into DNA strands, disrupting replication.

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial DNA synthesis.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that damage cellular components.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.